molecular formula C15H14N4O5S B2711070 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide CAS No. 313553-52-5

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide

Cat. No.: B2711070
CAS No.: 313553-52-5
M. Wt: 362.36
InChI Key: WPKAFBHBYMPXOL-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. Structurally similar benzothiazole derivatives have demonstrated potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, making them a valuable template for developing novel anti-infective agents . Furthermore, the 2,4-dinitrobenzamide moiety is a critical structural feature in prodrug development. Related compounds, such as the well-studied CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), are known to be bioactivated by nitroreductase enzymes, a mechanism exploited in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) for cancer treatment . The integration of these two pharmacophores suggests potential research applications in targeted therapies and enzyme-activated prodrug systems. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S/c1-8-2-5-11-13(6-8)25-15(16-11)17-14(20)10-4-3-9(18(21)22)7-12(10)19(23)24/h3-4,7-8H,2,5-6H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKAFBHBYMPXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide typically involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with 2,4-dinitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s benzothiazole core is shared with multiple analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:

Compound Substituents Molecular Weight Key Functional Groups Evidence
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide (Target) 2,4-dinitrobenzamide Not provided Nitro (EWG), benzamide -
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide Piperazine-methoxyaryl acetamide 400.54 Piperazine (EDG), methoxyaryl, acetamide
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide Pyrimidinylsulfanyl acetamide Not provided Sulfanyl, pyrimidine, acetamide
N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide Acrylamide (prop-2-enamide) 308.77 Acrylamide, aliphatic chain
N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Trifluoroacetyl, benzyl carboxamide Not provided Trifluoroacetyl (EWG), benzyl
  • Electron-Withdrawing vs. Electron-Donating Groups: The target’s 2,4-dinitrobenzamide group (strong EWG) contrasts with piperazine (EDG) in compounds.

Stability and Reactivity

  • Nitro Groups : The 2,4-dinitro substitution may increase thermal stability but pose challenges in redox environments, contrasting with hydrolytically stable trifluoroacetyl groups () .
  • Sulfur-Containing Analogs : Pyrimidinylsulfanyl () and benzodithiazine derivatives () exhibit sulfur-mediated reactivity, whereas the target’s sulfur is confined to the thiazole ring .

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, and discusses relevant research findings and case studies.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related benzothiazole compounds can inhibit bacterial growth against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli32 µg/mL
Benzothiazole Derivative BS. aureus16 µg/mL
This compoundE. coliTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.

Case Study: Cytotoxicity Assay
A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibited significant cytotoxic effects with IC50 values ranging from 50 to 150 µM. The most effective concentrations were associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa75Induction of apoptosis
MCF-7120ROS generation and cell cycle arrest

The proposed mechanism by which this compound exerts its biological activity involves:

  • Interaction with DNA : The compound may intercalate into DNA strands or form adducts that disrupt replication.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism or DNA repair processes.
  • Induction of Oxidative Stress : By generating ROS, it can lead to cellular damage and apoptosis.

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